molecular formula C14H12O3 B6336951 3-(3-Methoxycarbonylphenyl)phenol, 95% CAS No. 252921-25-8

3-(3-Methoxycarbonylphenyl)phenol, 95%

Cat. No. B6336951
CAS RN: 252921-25-8
M. Wt: 228.24 g/mol
InChI Key: KQUJGZBZPAXAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methoxycarbonylphenyl)phenol, 95% (3MCPP) is a phenolic compound that has been found to have a wide range of applications in both scientific research and laboratory experiments. It is a colorless solid with a melting point of 105-106°C and a molecular weight of 170.2 g/mol. 3MCPP has been extensively studied for its biochemical and physiological effects, as well as its use in various scientific research applications.

Scientific Research Applications

3-(3-Methoxycarbonylphenyl)phenol, 95% has been found to have a wide range of applications in scientific research. It has been used in the synthesis of a variety of other compounds, such as 3-methoxycarbonylphenyl-2-propanone, 3-methoxycarbonylphenyl-2-propanol, and 3-methoxycarbonylphenyl-3-propanol. It has also been used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug ibuprofen. In addition, 3-(3-Methoxycarbonylphenyl)phenol, 95% has been used in the synthesis of a variety of other compounds, such as dyes, pigments, and fragrances.

Mechanism of Action

The mechanism of action of 3-(3-Methoxycarbonylphenyl)phenol, 95% is not fully understood. However, it is believed to act as a nucleophile in the presence of a Lewis or Brønsted acid, allowing it to react with other molecules to form new compounds. It is also believed to act as a catalyst in the Friedel-Crafts reaction, allowing it to react with an alkyl halide to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Methoxycarbonylphenyl)phenol, 95% are not fully understood. However, it has been found to have antimicrobial and antifungal properties, as well as antioxidant and anti-inflammatory effects. It has also been found to have cytotoxic effects, as well as the ability to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The use of 3-(3-Methoxycarbonylphenyl)phenol, 95% in lab experiments has several advantages. It is a relatively inexpensive compound, and it can be easily synthesized through a number of different methods. It also has a wide range of applications in scientific research, making it a useful tool in the laboratory. However, there are some limitations to its use. It is a relatively unstable compound, and it can be easily degraded by light or heat. In addition, it can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for 3-(3-Methoxycarbonylphenyl)phenol, 95%. One potential direction is the development of new synthesis methods for the compound. Another potential direction is the exploration of its potential applications in pharmaceuticals and other industries. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic uses for the compound. Finally, further research into its mechanism of action could lead to a better understanding of its effects on the body.

properties

IUPAC Name

methyl 3-(3-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-14(16)12-6-2-4-10(8-12)11-5-3-7-13(15)9-11/h2-9,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUJGZBZPAXAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408276
Record name Methyl 3-(3-hydroxyphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-hydroxyphenyl)benzoate

CAS RN

252921-25-8
Record name Methyl 3-(3-hydroxyphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a −78° C. solution of methyl 3-(3-methoxyphenyl)-benzoate (1.48 g) in anhydrous methylene chloride (16 mL) was added dropwise a solution of boron tribromide in methylene chloride (1.0 M, 16.3 mL). The mixture was stirred at −78° C. for 30 min, allowed to warm to 0° C., and stirred for 2 h. The mixture was quenched by addition of saturated aqueous sodium bicarbonate (50 mL), and diluted with methylene chloride (50 mL). The mixture was placed in a separatory funnel, and the organic layer was separated, dried over sodium sulfate, filtered and concentrated to give the crude product. Purification by silica gel chromatography (eluting with 5:1 hexanes/ethyl acetate) afforded the title compound (769 mg) as a pale yellow oil.
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
16.3 mL
Type
solvent
Reaction Step One

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